molecular formula C13H28N2O2 B13220521 tert-Butyl N-{3-methyl-1-[(propan-2-yl)amino]butan-2-yl}carbamate

tert-Butyl N-{3-methyl-1-[(propan-2-yl)amino]butan-2-yl}carbamate

Katalognummer: B13220521
Molekulargewicht: 244.37 g/mol
InChI-Schlüssel: IHPHYDBTPSXRES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-{3-methyl-1-[(propan-2-yl)amino]butan-2-yl}carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a carbamate group, and a complex side chain. This compound is often used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{3-methyl-1-[(propan-2-yl)amino]butan-2-yl}carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation. One common synthetic route starts with the reaction of 1-methyl-1H-pyrazol-5-amine with chloroform to obtain an intermediate, which is then subjected to further reactions to form the final product .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl N-{3-methyl-1-[(propan-2-yl)amino]butan-2-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

tert-Butyl N-{3-methyl-1-[(propan-2-yl)amino]butan-2-yl}carbamate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-Butyl N-{3-methyl-1-[(propan-2-yl)amino]butan-2-yl}carbamate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context in which the compound is used and the specific targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to tert-Butyl N-{3-methyl-1-[(propan-2-yl)amino]butan-2-yl}carbamate include:

Uniqueness

What sets this compound apart is its unique structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications.

Eigenschaften

Molekularformel

C13H28N2O2

Molekulargewicht

244.37 g/mol

IUPAC-Name

tert-butyl N-[3-methyl-1-(propan-2-ylamino)butan-2-yl]carbamate

InChI

InChI=1S/C13H28N2O2/c1-9(2)11(8-14-10(3)4)15-12(16)17-13(5,6)7/h9-11,14H,8H2,1-7H3,(H,15,16)

InChI-Schlüssel

IHPHYDBTPSXRES-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(CNC(C)C)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.